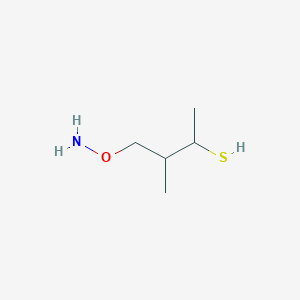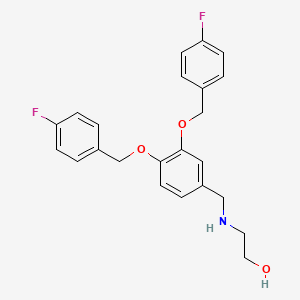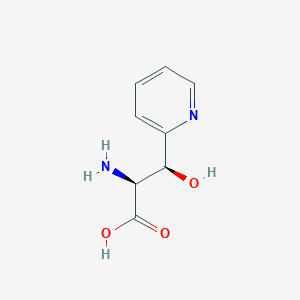
4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole is a chemical compound with a molecular formula of C9H6BrF2N2O It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole typically involves several steps, including the bromination of benzimidazole and the introduction of the difluoroethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the removal of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole can be compared with other similar compounds, such as:
4-Bromo-6-(2,2-difluoroethoxy)pyrimidine: This compound has a similar structure but differs in the heterocyclic ring.
Fluorinated Quinolines: These compounds also contain fluorine atoms and have applications in medicine and industry
Properties
Molecular Formula |
C9H7BrF2N2O |
|---|---|
Molecular Weight |
277.07 g/mol |
IUPAC Name |
4-bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C9H7BrF2N2O/c10-6-1-5(15-3-8(11)12)2-7-9(6)14-4-13-7/h1-2,4,8H,3H2,(H,13,14) |
InChI Key |
SCHRPUOJJZBCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)
![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)

